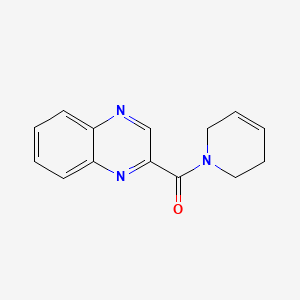
2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline is a heterocyclic compound that combines the structural features of tetrahydropyridine and quinoxaline. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both tetrahydropyridine and quinoxaline moieties in its structure allows for unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline typically involves the reaction of a quinoxaline derivative with a tetrahydropyridine derivative. One common method is the condensation reaction between 1,2-diaminobenzene and a tetrahydropyridine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Both the tetrahydropyridine and quinoxaline rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted tetrahydropyridine or quinoxaline derivatives.
科学的研究の応用
2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydropyridine-1-carbonyl)quinoxaline
- 1,2,3,6-Tetrahydropyridine-1-carbonyl)benzoxazole
- 1,2,3,6-Tetrahydropyridine-1-carbonyl)benzothiazole
Uniqueness
2-(1,2,3,6-Tetrahydropyridine-1-carbonyl)quinoxaline is unique due to the combination of tetrahydropyridine and quinoxaline moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or material properties, making it a valuable compound for specific applications.
特性
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl(quinoxalin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(17-8-4-1-5-9-17)13-10-15-11-6-2-3-7-12(11)16-13/h1-4,6-7,10H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFDKEMDCDPHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













